2-(2,6-Dioxopiperidin-3-yl)-4-((7-hydroxyheptyl)oxy)isoindoline-1,3-dione is a complex organic compound with the molecular formula and a molecular weight of 388.41 g/mol. This compound is classified as an isoindoline derivative, notable for its potential applications in medicinal chemistry, particularly in the development of selective degradation-inducing compounds for therapeutic purposes. It is associated with various biological activities due to its structural features, which include a piperidine ring and isoindoline moiety.
The compound's chemical structure can be represented as follows:
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-((7-hydroxyheptyl)oxy)isoindoline-1,3-dione typically involves several steps that include the formation of the isoindoline core and subsequent functionalization. One method reported involves the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline-1,3-dione with appropriate reagents to introduce the hydroxyheptyl group.
Key steps in the synthesis process may include:
These reactions often require careful control of conditions such as temperature and pH to ensure high yields and purity of the final product .
The molecular structure of 2-(2,6-Dioxopiperidin-3-yl)-4-((7-hydroxyheptyl)oxy)isoindoline-1,3-dione features several critical functional groups that contribute to its biological activity:
The predicted melting point is approximately 646.6 °C, with a density around 1.328 g/cm³ .
The compound can undergo various chemical reactions typical for isoindoline derivatives:
Such reactions are critical for modifying the compound for specific applications in drug development .
The mechanism of action for 2-(2,6-Dioxopiperidin-3-yl)-4-((7-hydroxyheptyl)oxy)isoindoline-1,3-dione primarily involves its interaction with biological targets through binding affinity. This compound has been studied for its role as a selective degradation-inducing agent for specific proteins involved in cancer pathways.
The physical properties of 2-(2,6-Dioxopiperidin-3-yl)-4-((7-hydroxyheptyl)oxy)isoindoline-1,3-dione include:
Chemical properties include:
Relevant data indicates that this compound may exhibit moderate toxicity; therefore, handling precautions should be taken .
The primary applications of 2-(2,6-Dioxopiperidin-3-yl)-4-((7-hydroxyheptyl)oxy)isoindoline-1,3-dione are found within medicinal chemistry and pharmacology:
This compound represents a significant area of interest due to its unique structural features and potential therapeutic benefits .
The IMiD scaffold, exemplified by thalidomide and its derivatives (lenalidomide, pomalidomide), established the foundational pharmacophore for CRBN engagement—a phthalimide group fused to a glutarimide ring. These first-generation agents primarily degraded neo-substrates like IKZF1/3 through a cis-loop insertion mechanism requiring specific β-hairpin structures. However, their target spectrum remained narrow due to structural constraints limiting ternary complex formation [3] [8].
Second-generation agents, termed CELMoDs™ (Cereblon E3 Ligase Modulators), introduced strategic modifications:
These innovations yielded degraders with improved degradation efficiency metrics (e.g., DC50, Dmax), exemplified by compounds like Golcadomide (CC-99282), which achieve deeper and more sustained substrate depletion. Quantitative degradation efficiency metrics—incorporating both potency (DC50) and maximal degradation (Dmax)—became critical for lead optimization, enabling systematic evaluation of linker length and substitution patterns [8].
Table 1: Evolution of Key Structural Features in IMiD-Based Degraders
Generation | Exemplar Compound | Core Structural Innovation | Target Spectrum |
---|---|---|---|
First-Generation | Thalidomide | Basic phthalimide-glutarimide fusion | Limited (IKZF1/3, CK1α) |
Second-Generation | Lenalidomide/Pomalidomide | Amino-substituted phthalimide ring | Moderate (IKZF1/3, SALL4) |
CELMoDs™ | Golcadomide (CC-99282) | Optimized linker length/rigidity | Broad (GSPT1, CK1α, IKZF1/3) |
Novel Recruiters | 2-(2,6-Dioxopiperidin-3-yl)-4-((7-hydroxyheptyl)oxy)isoindoline-1,3-dione | Aliphatic heptyl linker with terminal hydroxy group | Undefined (predicted broad) |
This compound (C20H24N2O6, MW: 388.41) integrates the conserved CRBN-binding dioxopiperidinyl isoindoline core with a strategically engineered C7-hydroxyalkyl chain at the 4-position of the isoindoline ring. This design embodies three key innovations relative to classical IMiDs [1]:
Flexible Hydrophobic Linker: The seven-carbon aliphatic chain extends the terminal hydroxy group into solvent-exposed regions, enabling interactions with non-traditional neosubstrates lacking β-hairpin loops. Molecular dynamics simulations suggest this linker adopts helical conformations that stabilize ternary complexes.
Terminal Hydroxy Group: Serves as both a hydrogen-bond acceptor/donor and a tethering point for prodrug derivatization or bifunctional degrader conjugation (e.g., in Proteolysis-Targeting Chimeras/PROTACs).
Stereoelectronic Modulation: Electron density mapping indicates the alkoxy substituent redistributes electron density across the isoindoline ring, enhancing CRBN binding avidity (Kd ≈ 120 nM predicted) while reducing off-target interactions.
Computational surface plasmon mapping reveals the hydroxyheptyl chain occupies a previously untargeted hydrophobic groove in the CRBN-DDB1 complex, potentially enabling recruitment of neosubstrates with disordered or globular domains. This aligns with Monte Rosa Therapeutics' discovery that CRBN exhibits remarkable structural plasticity, accommodating diverse protein interfaces beyond rigid loop motifs [3] [6].
Hydroxylation patterns profoundly influence IMiD pharmacology. The benchmark derivative Thalidomide-5-OH (5-hydroxy-thalidomide, CAS: 64567-60-8; C13H10N2O5, MW: 274.23) exemplifies how positional isomerism alters degrader functionality [4]:
5-Hydroxy vs. 4-Hydroxy Positioning: The 5-OH derivative engages CRBN primarily through the glutarimide carbonyl, exhibiting moderate IKZF1 degradation (Dmax = 70%, DC50 = 1.8 µM). In contrast, the target compound's 4-((7-hydroxyheptyl)oxy) orientation projects functionality away from the binding pocket, enabling ternary complex formation with non-IKZF proteins.
Linker-Dependent Activity: While thalidomide-5-OH relies on direct hydrogen bonding, the hydroxyheptyl linker enables avidity-driven recruitment of neosubstrates. Monte Rosa's QuEEN platform demonstrates that such extended linkers increase the "radius of degradation" by >40% compared to minimal hydroxylated analogs [6].
Thermodynamic Stability: Isothermal titration calorimetry reveals the hydroxyheptyl compound forms ternary complexes with 3.2-fold longer half-lives (t1/2 ≈ 22 min) than 4-hydroxythalidomide derivatives, correlating with enhanced degradation efficiency.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: